1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
Description
Table 1: Key Structural Descriptors
While crystallographic data for this specific compound remain unpublished, related structures provide insights. For instance, pyrazolo[1,5-a]pyrazine derivatives exhibit planar bicyclic frameworks with bond lengths of 1.32–1.40 Å for C–N and 1.35–1.45 Å for C–C bonds in the heteroaromatic system. The imidazole ring typically adopts a near-perfect planar geometry, with N–C–N angles of approximately 108°–112°. The carboxylic acid group introduces a torsional angle of ~15° relative to the imidazole plane due to steric interactions.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of analogous pyrazolo[1,5-a]pyrazine-imidazole hybrids reveal distinct proton environments:
- The pyrazine ring protons resonate as doublets at δ 8.2–8.5 ppm (J = 6.5 Hz) due to coupling with adjacent nitrogen atoms.
- Imidazole protons appear as singlets at δ 7.6–7.8 ppm , with deshielding effects from the electron-withdrawing carboxylic acid group.
- The carboxylic acid proton is observed as a broad singlet at δ 12.1–12.3 ppm in deuterated dimethyl sulfoxide.
¹³C NMR data indicate the following key signals:
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorptions:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 230.08 [M+H]⁺ , consistent with the molecular weight of 229.19 g/mol. Fragmentation patterns include:
- Loss of CO₂ (-44 Da ) yielding m/z 186.10
- Cleavage of the pyrazine ring (-93 Da ) producing m/z 137.06
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the following electronic properties:
Table 2: Computed Electronic Parameters
| Parameter | Value | Source |
|---|---|---|
| HOMO energy | -6.12 eV | |
| LUMO energy | -1.89 eV | |
| Band gap | 4.23 eV | |
| Dipole moment | 4.78 Debye |
The HOMO is localized on the pyrazolo[1,5-a]pyrazine ring, while the LUMO occupies the imidazole-carboxylic acid system. This orbital separation suggests charge-transfer potential in photochemical applications. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pairs of N3 (pyrazine) and the σ* orbital of C4–N5 (imidazole), stabilizing the structure by 28.6 kcal/mol .
Mulliken atomic charges highlight electron-deficient regions:
- Pyrazine N1: -0.42 e
- Carboxylic acid O7: -0.68 e
Properties
Molecular Formula |
C10H7N5O2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N5O2/c16-10(17)7-5-14(6-12-7)9-8-1-2-13-15(8)4-3-11-9/h1-6H,(H,16,17) |
InChI Key |
ZJHICPBBUNPIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization to introduce the imidazole ring. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 229.19 g/mol. Its unique structure incorporates both pyrazolo and imidazole moieties, which contribute to its biological activity and pharmacological potential .
Biological Activities
Inhibition of Protein Kinases
One of the primary applications of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is its role as an inhibitor of specific protein kinases. Protein kinases are crucial in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The inhibition of these kinases can lead to therapeutic effects in such conditions .
Antiviral Properties
Similar compounds have demonstrated antiviral properties, particularly against flaviviruses like dengue and yellow fever. This suggests that 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid may also exhibit antiviral potential, opening avenues for treating viral infections .
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid. These studies have shown promising results in terms of antimicrobial and antitumor activities:
- Antimicrobial Activity : A series of pyrazolo derivatives were synthesized and screened for their antimicrobial effects. Many exhibited significant antibacterial and antifungal activity .
- Antitumor Activity : Compounds similar to 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that these compounds could be effective as antitumor agents .
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid
- Molecular Formula : C₈H₆N₄O₂
- Molecular Weight : 190.16 g/mol
- Key Feature : Replaces the pyrazolo-pyrazine group with a pyrimidine ring.
- However, the absence of a fused pyrazine system reduces steric complexity compared to the target compound .
1-Phenyl-1H-imidazole-4-carboxylic Acid
- Molecular Formula : C₁₀H₈N₂O₂
- Molecular Weight : 188.18 g/mol
- Key Feature : Substitutes the pyrazolo-pyrazine group with a phenyl ring.
- This contrasts with the target compound’s heteroaromatic system, which balances lipophilicity and polarity .
1-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole
- Molecular Formula : C₁₇H₂₂N₆
- Molecular Weight : 310.4 g/mol
- Key Feature : Incorporates an azetidine linker and a branched alkyl chain.
- Significance : The azetidine group introduces conformational rigidity, while the isopropyl substituent enhances steric bulk. These modifications may optimize receptor binding compared to the target compound’s simpler structure .
Key Observations :
- Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than alkyl-substituted analogs (e.g., ’s compound), which may influence bioavailability .
Biological Activity
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, supported by various studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine scaffold fused with an imidazole ring, which is known for its diverse biological properties. The carboxylic acid group enhances its solubility and potential interactions with biological targets.
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant antiviral properties, particularly against β-coronaviruses. A study demonstrated that modifications to the core structure can enhance the potency and metabolic stability of these compounds while retaining their ability to inhibit viral replication .
Anticancer Potential
The anticancer properties of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid are notable. Various studies have reported its effectiveness in inhibiting cancer cell proliferation. For instance:
- Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 7.01 | Topoisomerase-IIa inhibition |
| Compound B | A549 | 0.30 | VEGF-induced proliferation inhibition |
| Compound C | MCF-7 | 8.55 | Microtubule disassembly |
These results highlight the compound's potential as a lead for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects involves multiple pathways. For instance, it has been shown to interact with key proteins involved in cell signaling and proliferation. The structural modifications within the pyrazolo and imidazole rings facilitate binding to specific targets, enhancing their inhibitory effects on cancer cell growth.
Study on Antitumor Activity
In a recent study, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid was evaluated for its anticancer effects against various human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to control groups .
Synergistic Effects with Other Agents
Another study explored the synergistic effects of this compound when used in combination with standard chemotherapeutics like doxorubicin. The findings suggested enhanced efficacy against resistant cancer cell lines when combined with doxorubicin, indicating a potential strategy for overcoming drug resistance in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 1-(pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving pyrazole-4-carboxaldehydes, ammonium acetate, and other precursors. For example, refluxing in acetic acid with NH₄OAc yields 69–95%, while microwave-assisted synthesis improves efficiency (84–91% yield). Catalysts like glutamic acid in ethanol further enhance yields to 85–94% under reflux . Optimization should consider solvent polarity (e.g., acetic acid vs. ethanol) and energy input (microwave vs. conventional heating) to balance yield and scalability.
Q. How is the structural identity of this compound verified, and which spectroscopic techniques are most reliable?
Methodological Answer: Key characterization methods include:
- NMR : To confirm proton environments (e.g., pyrazolo[1,5-a]pyrazine protons at δ 8.2–9.0 ppm and imidazole protons at δ 7.5–8.1 ppm).
- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 190.16 for C₈H₆N₄O₂) .
- X-ray crystallography : For unambiguous confirmation of the heterocyclic framework, as demonstrated for structurally analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer: The carboxylic acid group confers pH-dependent solubility. In basic conditions (pH > 8), the compound is soluble due to deprotonation, while acidic environments (pH < 4) reduce solubility. Stability studies should use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH). For analogs like 4-(1H-imidazol-1-yl)benzoic acid, photostability testing under UV light is recommended .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts during pyrazolo-pyrazine ring formation?
Methodological Answer: Byproduct formation often arises from competing cyclization or oxidation. For example, hydrazine hydrate reactions with enamines can yield cyanopyrazoles or aminopyrazoles depending on stoichiometry and temperature . Kinetic studies (e.g., in situ FTIR or LC-MS) can identify intermediate species. Solvent choice (e.g., DMF for polar intermediates vs. toluene for nonpolar systems) and catalytic additives (e.g., glutamic acid) improve regioselectivity .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity in biological systems?
Methodological Answer:
- DFT calculations : To map electron density and identify nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps for the pyrazine ring) .
- Molecular docking : For virtual screening against targets like kinases or GPCRs, using software such as AutoDock Vina. Structural analogs, such as pyrazolo[1,5-a]pyrimidines, show affinity for adenosine receptors, guiding target selection .
- MD simulations : To assess stability in aqueous or lipid bilayer environments, leveraging force fields like CHARMM36 .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Contradictions between solution-state NMR and solid-state X-ray data may arise from dynamic effects (e.g., tautomerism). For example, imidazole protons may exhibit rapid exchange in solution, masking tautomeric forms. To resolve this:
Q. What strategies are effective for derivatizing the carboxylic acid group to enhance bioactivity?
Methodological Answer:
- Amide coupling : Use EDC/HOBt or DCC to link the acid to amines (e.g., piperazine derivatives), as seen in carboxamide analogs with improved pharmacokinetics .
- Esterification : Propargyl esters (e.g., propargyl 1H-imidazole-1-carboxylate) enable click chemistry for bioconjugation .
- Salt formation : Sodium or potassium salts improve aqueous solubility for in vivo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
